3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Selecting this specific 5-bromo-substituted triazole-thiazole (CAS 1539555-38-8, MW 231.08) is critical for reproducible lead optimization. Its XLogP3 of 1.7 vs. 0.69 for the unsubstituted analog directly impacts target engagement and ADME profiling. The 5-bromo handle uniquely enables orthogonal Pd-catalyzed cross-coupling for parallel library synthesis—a capability absent in non-halogenated scaffolds. With TPSA 82.7 Ų, it fits ideal fragment-based screening parameters. Procure with confidence; generic substitutes will compromise synthetic tractability and data consistency.

Molecular Formula C5H3BrN4S
Molecular Weight 231.08 g/mol
CAS No. 1539555-38-8
Cat. No. B1528568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
CAS1539555-38-8
Molecular FormulaC5H3BrN4S
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C2=NC=NN2)Br
InChIInChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10)
InChIKeySQULIRIMVFXNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (1539555-38-8): Structural Profile and Key Physicochemical Identifiers


3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (CAS 1539555-38-8) is a heterocyclic small molecule scaffold characterized by a 1,2,4-triazole ring directly linked at its 3-position to a 5-bromo-substituted thiazole moiety. This compound, with a molecular formula of C5H3BrN4S and a molecular weight of 231.08 g/mol, is primarily offered as a versatile building block for research and development . Its core physicochemical properties, including a computed XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 82.7 Ų, have been documented in authoritative chemical databases [1].

Why 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (1539555-38-8) Is Not Interchangeable with In-Class Triazole Analogs


Procurement of generic triazole or thiazole building blocks without careful consideration of substitution patterns can lead to significant deviations in downstream molecular properties and synthetic outcomes. Specifically, the presence of the bromine atom at the 5-position of the thiazole ring fundamentally alters the compound's physicochemical profile, such as lipophilicity and electron distribution, compared to its unsubstituted or differently substituted analogs [1]. Furthermore, the bromine atom provides a distinct synthetic handle for orthogonal functionalization via cross-coupling reactions, a capability absent in non-halogenated counterparts [2]. Therefore, substituting 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole with a compound lacking this specific structural feature would compromise experimental reproducibility and limit the potential for generating diverse chemical libraries, as detailed in the following quantitative evidence.

Quantified Differentiation of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (1539555-38-8) Against Closest Analogs


Enhanced Lipophilicity via 5-Bromo Substitution Confers a Quantifiable LogP Advantage

The 5-bromo substituent on the thiazole ring of the target compound significantly increases its lipophilicity compared to the unsubstituted analog, 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole. This is a critical parameter for predicting membrane permeability and distribution [1]. The target compound's computed XLogP3-AA value of 1.7 [2] represents a quantifiable increase over the unsubstituted analog's value of 0.69 [3], which can be directly compared.

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Increased Molecular Weight and Surface Area Alters Binding and Solubility Profiles

The replacement of a hydrogen atom with a bromine atom significantly alters the physical bulk and electronic surface of the molecule. The target compound's molecular weight is 231.08 g/mol, compared to 152.18 g/mol for the non-brominated analog 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole [1]. Concurrently, its topological polar surface area (TPSA) is 82.7 Ų, a quantifiable difference from the comparator's TPSA of 71.8 Ų [2]. These metrics are directly correlated with drug-likeness parameters.

Medicinal Chemistry Fragment-Based Drug Discovery ADME-Tox Prediction

Presence of a Reactive 5-Bromo Handle Enables Specific Post-Functionalization

The bromine atom at the 5-position of the thiazole ring serves as a strategic synthetic handle that is absent in non-halogenated analogs like 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole. This feature enables site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) for the introduction of diverse aryl, heteroaryl, or amino substituents, a capability well-established for 5-bromothiazole derivatives [1]. While direct quantitative reactivity data for this specific compound is not available in the primary literature, the presence of the bromine atom is a clear, verifiable structural differentiator with class-level synthetic utility .

Organic Synthesis Medicinal Chemistry Library Synthesis

Validated Research and Procurement Scenarios for 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (1539555-38-8)


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Controlled Lipophilicity Increase

For a medicinal chemistry program where a core triazole-thiazole scaffold exhibits promising but suboptimal potency or cellular permeability, the target compound serves as a direct next-generation analog. Its quantifiably higher lipophilicity (XLogP3-AA of 1.7 vs. 0.69 for the unsubstituted analog [1]) allows researchers to systematically explore the impact of increased LogP on target engagement and ADME properties, providing a clear, data-driven path for lead optimization.

Fragment-Based Drug Discovery (FBDD): Characterized Fragment with Predictable Physicochemical Properties

In FBDD campaigns, the selection of fragments is guided by their physicochemical properties and synthetic tractability. With a molecular weight of 231.08 g/mol and a TPSA of 82.7 Ų [2], this compound falls within the ideal range for a fragment. Its well-defined, computed properties allow for accurate in silico screening and ensure that any identified binding event can be chemically elaborated in a structure-based design workflow.

Diversity-Oriented Synthesis: Core Scaffold for Generating Focused Libraries via Cross-Coupling

In synthetic chemistry laboratories focused on generating diverse small-molecule libraries, the target compound is a critical building block. Its 5-bromo substituent provides a well-established reactive handle for palladium-catalyzed cross-coupling reactions [3]. Procuring this specific brominated scaffold enables the parallel synthesis of dozens of unique analogs (e.g., 5-aryl, 5-alkenyl, or 5-amino derivatives) for subsequent biological screening, a capability that non-halogenated versions of the scaffold cannot offer.

Technical Documentation Hub

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